1,4-Dimethylpiperazine-2-carbonitrile

Lipophilicity Permeability Fragment-Based Drug Design

1,4-Dimethylpiperazine-2-carbonitrile is a C2-nitrile-substituted, N1,N4-dimethylated piperazine heterocycle with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol. The compound carries the MDL identifier MFCD12756642 and PubChem CID 54592673.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1260902-08-6
Cat. No. B1422931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethylpiperazine-2-carbonitrile
CAS1260902-08-6
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1)C#N)C
InChIInChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3
InChIKeyYUFMUIKTQBHZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethylpiperazine-2-carbonitrile (CAS 1260902-08-6): Procurement-Ready Physicochemical and Structural Baseline


1,4-Dimethylpiperazine-2-carbonitrile is a C2-nitrile-substituted, N1,N4-dimethylated piperazine heterocycle with the molecular formula C₇H₁₃N₃ and a molecular weight of 139.20 g/mol . The compound carries the MDL identifier MFCD12756642 and PubChem CID 54592673 . The nitrile group at the 2-position distinguishes it from simple dimethylpiperazines, imparting a characteristic dipolar C≡N functionality with a computed topological polar surface area (TPSA) of 30.3 Ų and a predicted XLogP3-AA of -0.1, placing it in a favourable polarity space for fragment-based or lead-optimisation programmes . Suppliers standardly offer the compound at a minimum purity specification of 95% .

Why In-Class Piperazine Analogs Cannot Replace 1,4-Dimethylpiperazine-2-carbonitrile in Structure-Focused Workflows


Close structural analogs such as 1,4-dimethylpiperazine, piperazine-2-carbonitrile, and 3,5-dimethylpiperazine-1-carbonitrile differ in at least one critical pharmacophoric feature—the exocyclic nitrile, the N-methyl substituents, or both—resulting in measurable deviations in lipophilicity, hydrogen-bonding capacity, and polar surface area that alter solubility, permeability, and target engagement . Procurement of a generic piperazine without verifying the exact substitution pattern therefore risks failed synthetic sequences, irreproducible biological data, and wasted screening resources . The quantitative evidence below establishes the substituent-specific property differences that render direct interchange inappropriate.

1,4-Dimethylpiperazine-2-carbonitrile: Comparator-Anchored Differentiation Evidence for Scientific Selection


Nitrile-Driven LogP Shift vs. 1,4-Dimethylpiperazine Dictates Solubility and Permeability Window

The presence of the C2 carbonitrile group in 1,4-dimethylpiperazine-2-carbonitrile raises its computed XLogP3-AA from -0.4 (1,4-dimethylpiperazine) to -0.1, representing a ΔLogP of +0.3 that moves the compound closer to the CNS-accessible LogP range (1–3) while retaining aqueous solubility suitable for biochemical assays . The nitrile also adds one hydrogen-bond acceptor site (from 2 to 3), increasing target-engagement potential without introducing additional H-bond donors . This balanced polarity shift is critical when selecting a piperazine scaffold for fragment growing campaigns where excessive hydrophilicity (LogP < -0.5) can compromise membrane passage .

Lipophilicity Permeability Fragment-Based Drug Design LogP

TPSA Advantage Over Piperazine-2-carbonitrile Enables Better Blood–Brain Barrier Penetration Prediction

Removal of the N1 and N4 methyl groups (as in piperazine-2-carbonitrile) increases the topological polar surface area from 30.3 Ų to 47.9 Ų, a ΔTPSA of +17.6 Ų, and introduces two hydrogen-bond donor atoms (0 → 2) . The well-established threshold for passive blood–brain barrier penetration is TPSA < 60–70 Ų; however, for CNS drug candidates, each additional 10 Ų of TPSA is associated with a measurable decrease in the brain-to-plasma concentration ratio . The target compound's TPSA of 30.3 Ų situates it well below the ceiling, whereas piperazine-2-carbonitrile's 47.9 Ų and dual H-bond donors increase efflux transporter recognition risk . Additionally, the target compound has zero H-bond donors compared to two in piperazine-2-carbonitrile, further favouring passive membrane diffusion .

Blood-Brain Barrier TPSA CNS Drug Design Piperazine Scaffold

Regioisomeric Differentiation from 3,5-Dimethylpiperazine-1-carbonitrile: N-Cyanamide vs. C-Carbonitrile Chemistry

The constitutional isomer 3,5-dimethylpiperazine-1-carbonitrile bears the nitrile group on the ring nitrogen (N-cyanamide) rather than on C2 (C-carbonitrile), producing fundamentally different chemical reactivity . The target compound's C≡N is a true carbonitrile susceptible to nucleophilic addition (e.g., hydrolysis to amide/acid, reduction to aminomethyl, cycloaddition), whereas the N-cyanamide isomer undergoes distinct transformations (e.g., cyanamide exchange, N-alkylation) . Furthermore, the regioisomer has a TPSA of 39.1 Ų (vs. 30.3 Ų) and one H-bond donor (vs. 0), conferring different physicochemical behaviour . Its XLogP3 of 1.1 is +1.2 units higher than the target compound's -0.1, representing a pronounced lipophilicity increase that would alter logD, plasma protein binding, and metabolic stability in any lead series .

Regioisomer Purity Synthetic Intermediate Chemoselectivity Nitrile Reactivity

Purity Tier Differentiation: 97% (NLT) vs. 95% Standard Grade for Reproducible Biological Assays

Multiple vendors offer 1,4-dimethylpiperazine-2-carbonitrile with divergent purity specifications. MolCore certifies the compound at NLT (Not Less Than) 97% purity under ISO-compliant quality systems suitable for pharmaceutical R&D and quality control applications . In contrast, AKSci and Enamine supply the compound at a minimum purity of 95% . For biochemical screening, a 2% absolute purity difference can correspond to a substantial shift in the concentration of bioactive or interfering impurities, particularly when working at high compound concentrations (e.g., 10–100 µM in DMSO stocks), where 5% impurity equates to 0.5–5 µM of potential confounding species .

Purity Specification Assay Reproducibility Procurement Quality Building Block

Liquid Physical State at Ambient Temperature Enables Direct Liquid Handling vs. Solid Analogs

1,4-Dimethylpiperazine-2-carbonitrile is reported as a liquid at room temperature (standard storage), a property confirmed by American Elements and consistent with the presence of two N-methyl groups that disrupt crystal packing . In contrast, piperazine-2-carbonitrile (MW 111.15) is typically handled as a solid or as its dihydrochloride salt . For automated liquid-handling platforms used in high-throughput screening and combinatorial chemistry, liquid building blocks bypass the need for pre-weighing and dissolution, reducing gravimetric error and enabling direct volumetric dispensing .

Physical State Liquid Handling Automated Dispensing Formulation

1,4-Dimethylpiperazine-2-carbonitrile: Evidence-Backed Application Scenarios for Procurement and Project Planning


Fragment-Based Screening Libraries Requiring CNS-Permeable Nitrile Scaffolds

The compound's favourable TPSA (30.3 Ų), absence of H-bond donors, and moderate LogP (-0.1) collectively predict CNS multiparameter optimization (MPO) scores superior to unmethylated piperazine-2-carbonitrile (TPSA 47.9 Ų, 2 HBD), making it a preferred fragment for CNS-targeted screening collections where brain penetration is a design requirement . Procurement of the dimethylated analog avoids the permeability penalty imposed by the free NH groups in the unmethylated comparator .

Synthetic Chemistry Campaigns Exploiting the C2 Nitrile as a Versatile Warhead

The C2 carbonitrile serves as a synthetic linchpin for nucleophilic addition (hydrolysis to amide/carboxylic acid), reduction to the aminomethyl congener, or dipolar cycloaddition to heterocycles . Unlike the regioisomer 3,5-dimethylpiperazine-1-carbonitrile, which bears an N-cyanamide motif with divergent reactivity, the C-carbonitrile of the target compound reliably follows well-established nitrile chemistry, simplifying route scouting and scale-up . The liquid physical state further facilitates neat reaction setups in microwave or flow chemistry platforms .

Structure–Activity Relationship (SAR) Studies Differentiating N-Methylation Effects

When evaluating the contribution of N-methyl substituents to target binding, 1,4-dimethylpiperazine-2-carbonitrile serves as the 'fully methylated' matched molecular pair compared to piperazine-2-carbonitrile (no N-methyl groups) . The quantified ΔTPSA (-17.6 Ų) and ΔHBD (-2) between the pair allow computational chemists to deconvolute steric and electronic contributions to affinity in free-energy perturbation (FEP) or QSAR models, supporting rational lead optimization .

High-Throughput Screening Workflows Where Purity and Liquid Format Minimize Artefact Rates

Sourcing the compound at NLT 97% purity (MolCore grade) rather than 95% reduces the concentration of potentially redox-active or fluorescent impurities that generate false-positive hits in biochemical and cell-based assays . Combined with its room-temperature liquid state, the compound is directly compatible with acoustic dispensers and multichannel pipetting robots, reducing pre-assay handling steps and improving inter-plate reproducibility in large screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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